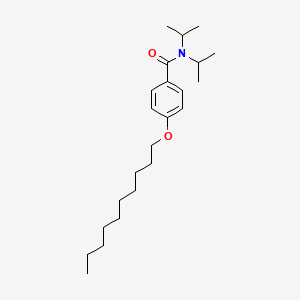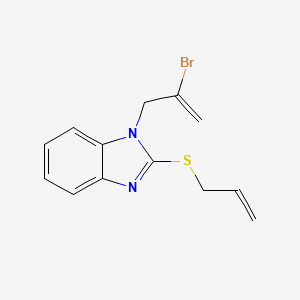![molecular formula C20H26N4O B5203540 N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5203540.png)
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea, also known as MPPEU, is a chemical compound that has been widely studied for its potential use in scientific research. MPPEU is a urea derivative that has been synthesized through various methods and has shown promising results in various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research.
作用机制
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to act as a selective antagonist of the dopamine D3 receptor. This receptor is involved in the regulation of mood, motivation, and reward. Antagonism of this receptor has been shown to have potential therapeutic effects in various conditions, including drug addiction, depression, and schizophrenia.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to have various biochemical and physiological effects. It has been shown to reduce drug-seeking behavior in animals with a history of cocaine self-administration. N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has also been shown to reduce depressive-like behavior in animal models of depression. Additionally, N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to reduce the rewarding effects of nicotine in animal models of nicotine addiction.
实验室实验的优点和局限性
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has several advantages for use in lab experiments. It is a highly selective antagonist of the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in various conditions. Additionally, N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been shown to have low toxicity and high stability, which makes it a safe and reliable compound for use in lab experiments. However, one limitation of N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea is that it has poor solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea. One area of interest is its potential therapeutic effects in various conditions, including drug addiction, depression, and schizophrenia. Additionally, further research is needed to better understand the mechanism of action of N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea and its effects on dopamine signaling. Finally, there is a need for the development of more efficient synthesis methods for N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea to improve its availability for scientific research.
Conclusion:
In conclusion, N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea is a chemical compound that has been extensively studied for its potential use in scientific research. It has various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research. N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has several advantages for use in lab experiments, including its selectivity and low toxicity. However, further research is needed to fully understand the potential therapeutic effects of N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea and its mechanism of action.
合成方法
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been synthesized through various methods, including the reaction of 4-methylbenzoyl isocyanate with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base. Another method involves the reaction of 4-methylphenyl isocyanate with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a base. Both methods have been shown to yield N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea in high purity and yield.
科学研究应用
N-(4-methylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea has been extensively studied for its potential use in scientific research. It has been shown to have various applications, including its mechanism of action, biochemical and physiological effects, and future directions for research.
属性
IUPAC Name |
1-(4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O/c1-17-7-9-18(10-8-17)22-20(25)21-11-12-23-13-15-24(16-14-23)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMVDIOSOFKQIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(p-tolyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203470.png)
![ethyl 4-[({[2-(dimethylamino)-3-pyridinyl]methyl}amino)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B5203475.png)
![7-(3-bromo-4-ethoxy-5-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5203479.png)

![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)butanamide](/img/structure/B5203493.png)

![1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-fluorobenzyl)piperazine](/img/structure/B5203510.png)
![8-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5203518.png)
![3-{[3-(9H-carbazol-9-yl)propanoyl]hydrazono}-2-oxo-7-indolinecarboxylic acid](/img/structure/B5203525.png)

![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5203557.png)
![1-[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(6-quinoxalinylmethyl)methanamine](/img/structure/B5203560.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(1H-indol-3-ylmethyl)-2-piperazinyl]ethanol](/img/structure/B5203567.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B5203575.png)